Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a nitrogen-rich heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. The compound features a methyl ester group at position 2 and an aminomethyl substituent at position 7, which distinguishes it from other derivatives. Its synthesis typically involves cyclocondensation reactions of triazole precursors with diketones or aldehydes, followed by functional group modifications such as hydrolysis or alkylation .
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-15-7(14)6-11-8-10-3-2-5(4-9)13(8)12-6/h2-3H,4,9H2,1H3 |
InChI Key |
VYUYDITVPABOOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminotriazole and β-Dicarbonyl Compounds
A common approach to synthesize thetriazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between ethyl 5-amino-1,2,4-triazole-3-carboxylate and β-diketones or β-ketoesters. This method typically proceeds via reflux in acetic acid, yielding ethyl esters of 5-methyl-7-substituted-triazolo[1,5-a]pyrimidine-2-carboxylates, which can then be hydrolyzed to the corresponding acids or converted into acid chlorides for further functionalization.
- Key reaction conditions:
- Reflux in acetic acid
- Starting materials: ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione (or analogues)
- Subsequent hydrolysis or chlorination to prepare intermediates for coupling
Detailed Reaction Schemes and Conditions
Representative Experimental Data from Literature
Synthesis via Cyclocondensation and Chlorination
- Yield: 65-85% for cyclocondensation step
- Purity: >95% by HPLC
- Characterization: Confirmed by NMR (1H, 13C), IR, and mass spectrometry
Biginelli-Like One-Pot Synthesis
- Yield: 70-90% isolated yield for aromatic esters
- Selectivity: High regioselectivity for 2-substituted products
- Reaction time: 6-12 hours under acidic or ionic liquid conditions
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation + Hydrolysis/Chlorination + Coupling | Stepwise, well-established | High purity, versatile substitution | Multi-step, requires intermediate isolation |
| One-pot Biginelli-like MCR | Direct, regioselective synthesis | Time-saving, fewer purification steps | Limited to certain substituents, optimization needed |
| Cyclization + Dimroth Rearrangement | Two-step cyclization and rearrangement | Access to diverse substitution patterns | Requires acidic conditions, possible side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the core structure .
Scientific Research Applications
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological pathways. The compound binds to the active site of these enzymes, thereby inhibiting their activity and modulating the associated pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The aminomethyl group in the target compound improves aqueous solubility compared to methyl or chloro derivatives.
- Stability : Ester derivatives (e.g., methyl/ethyl carboxylates) are more stable under physiological conditions than carboxylic acids .
- Bioavailability : Lipophilic substituents (e.g., phenyl, propyl) enhance membrane penetration but may reduce solubility .
Biological Activity
Methyl 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1697653-06-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉N₅O₂
- Molecular Weight : 207.19 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole and pyrimidine moieties. The detailed synthetic route can vary based on the specific derivatives being produced.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogenic bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) :
- Against Pseudomonas aeruginosa: 0.21 µM
- Against Escherichia coli: 0.21 µM
- Against Candida albicans: 0.83 µM
These findings suggest that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Activity
In addition to its antimicrobial effects, this compound has shown promise in anticonvulsant activity. Studies using animal models indicated that certain derivatives of triazolo[1,5-a]pyrimidines exhibit significant protective effects against seizures induced by pentylenetetrazole (PTZ). The effective doses (ED50) for these compounds were reported to be around 31.81 mg/kg . This suggests potential applications in treating epilepsy and other seizure disorders.
Case Study: Antimicrobial Efficacy
A comprehensive evaluation of various derivatives of this compound revealed that several compounds exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Candida albicans | 0.83 |
The study concluded that these compounds could serve as templates for developing new antimicrobial agents .
Case Study: Anticonvulsant Properties
In another study focusing on the anticonvulsant properties of triazolo derivatives, compounds similar to this compound were tested in PTZ-induced seizure models. The results indicated a significant reduction in seizure frequency and severity compared to control groups .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with key biological targets such as DNA gyrase and MurD enzyme. These studies revealed strong interactions through hydrogen bonding and hydrophobic interactions, which are crucial for its antibacterial activity .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Use flash chromatography (e.g., CHCl₃/acetone gradients) for purification .
Advanced: How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?
Regioselectivity issues arise due to the ambident nucleophilicity of triazole precursors. Strategies include:
- Catalyst modulation : Use APTS (3-aminopropyltriethoxysilane) or TMDP (tetramethylenediamine) to direct reactivity toward the desired N-atom in the triazole ring, minimizing isomeric byproducts .
- Temperature control : Lower temperatures (0–5°C) favor formation of the 7-substituted isomer, while higher temperatures (80–100°C) promote 5-substitution .
- Substituent effects : Electron-withdrawing groups on the triazole (e.g., carboxylates) stabilize specific transition states, as seen in ethyl 5-methyl-7-phenyl vs. 7-methyl-5-phenyl isomers .
Example : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione to yield two regioisomers, separable via chromatography (9:1 CHCl₃/acetone) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aminomethyl protons at δ 3.8–4.2 ppm, pyrimidine carbons at δ 150–160 ppm). Compare with published spectra of analogous triazolopyrimidines .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ for C₉H₁₁N₅O₂: m/z 246.0967) .
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (if present) .
Q. Data Conflict Resolution :
- If NMR signals overlap (e.g., aromatic vs. triazole protons), use 2D experiments (COSY, HSQC) .
- Cross-validate with X-ray crystallography when possible, as done for ethyl 5-methyl-7-phenyl derivatives .
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use the aminomethyl group’s flexibility to explore interactions with target proteins (e.g., influenza PA-PB1 interface or cannabinoid receptors). Triazolopyrimidines with bulkier substituents show enhanced binding affinity in CB2 receptor models .
- DFT calculations : Predict regiochemical outcomes by comparing activation energies of competing pathways. For example, electron-deficient triazoles favor nucleophilic attack at the 7-position .
Case Study : Methyl 7-(trifluoromethyl) analogs demonstrated improved metabolic stability in pharmacokinetic models, guiding lead optimization .
Basic: What are the recommended protocols for evaluating biological activity?
- Enzyme inhibition assays : Test against kinases or viral polymerases using fluorescence-based substrates (e.g., ATPase activity for influenza polymerase) .
- Antimicrobial screening : Use microbroth dilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), comparing IC₅₀ values with control compounds like doxorubicin .
Positive Controls : Include ethyl 5,7-dimethyl derivatives, which show baseline activity in triazolopyrimidine studies .
Advanced: How to resolve contradictions in reported biological data for triazolopyrimidines?
Discrepancies often arise from:
- Solubility differences : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference .
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).
- Structural nuances : Compare substituent effects. For example, 7-aryl derivatives exhibit stronger antifungal activity than 5-aryl analogs due to enhanced membrane penetration .
Example : Ethyl 7-(3-bromophenyl) analogs showed conflicting IC₅₀ values in anti-inflammatory assays; retesting under uniform conditions resolved outliers .
Basic: What purification methods are effective for this compound?
- Chromatography : Silica gel flash chromatography with gradients like CHCl₃:acetone (95:5 to 80:20) .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >95% .
Troubleshooting : If yields drop below 50%, check for hydrolysis of the methyl ester during aqueous workup; use anhydrous Na₂SO₄ for drying .
Advanced: What strategies optimize multi-step synthesis for scale-up?
- One-pot reactions : Combine cyclocondensation and substitution steps using bifunctional catalysts (e.g., APTS in ethanol), reducing intermediate isolation .
- Flow chemistry : Continuous-flow reactors minimize thermal degradation during high-temperature steps (e.g., triazole ring formation at 100°C) .
- Green chemistry : Replace toxic solvents (DMF, piperidine) with ethanol/water mixtures and recoverable catalysts like TMDP .
Yield Improvement : Ethyl 5-methyl-7-phenyl derivatives achieved 78% yield in flow systems vs. 65% in batch reactors .
Basic: How to validate the stability of this compound under storage?
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Triazolopyrimidines with electron-withdrawing groups (e.g., Cl, CF₃) show superior stability .
- Light sensitivity : Use amber vials; UV irradiation (254 nm) can cleave the triazole ring .
Recommended Conditions : -20°C under argon for long-term storage; reconstitute in anhydrous DMSO for assays .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
- Bioisosteric replacement : Swap the methyl carboxylate with trifluoromethyl or carboxamide groups to improve solubility and metabolic resistance .
- Prodrug strategies : Convert the aminomethyl group to a phosphate ester for enhanced oral bioavailability .
- LogP optimization : Aim for 1.5–3.5 using substituents like difluoromethyl (LogP ~2.1) vs. propyl (LogP ~3.0) .
Case Study : 7-(Difluoromethyl)-5-methyl analogs exhibited 3-fold higher plasma half-life in murine models compared to parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
